4-Chloro-2-chloromethyl-5-iodo-pyrimidine

Catalog No.
S8222232
CAS No.
M.F
C5H3Cl2IN2
M. Wt
288.90 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-2-chloromethyl-5-iodo-pyrimidine

Product Name

4-Chloro-2-chloromethyl-5-iodo-pyrimidine

IUPAC Name

4-chloro-2-(chloromethyl)-5-iodopyrimidine

Molecular Formula

C5H3Cl2IN2

Molecular Weight

288.90 g/mol

InChI

InChI=1S/C5H3Cl2IN2/c6-1-4-9-2-3(8)5(7)10-4/h2H,1H2

InChI Key

QMJLGNDANQYUGX-UHFFFAOYSA-N

SMILES

C1=C(C(=NC(=N1)CCl)Cl)I

Canonical SMILES

C1=C(C(=NC(=N1)CCl)Cl)I

4-Chloro-2-chloromethyl-5-iodo-pyrimidine is a highly functionalized, polyhalogenated heterocyclic building block designed for advanced pharmaceutical and agrochemical synthesis. Its structure features three distinct, orthogonally reactive sites: a C4-chloride primed for nucleophilic aromatic substitution (SNAr), a C5-iodide optimized for low-temperature palladium-catalyzed cross-coupling, and a C2-chloromethyl group that readily undergoes mild SN2 alkylation. By integrating these three handles into a single pyrimidine core, this compound eliminates the need for multi-step core functionalization, making it a highly suitable precursor for the rapid assembly of complex multi-substituted pyrimidine libraries, particularly in the development of kinase inhibitors and targeted therapeutics .

Attempting to substitute 4-Chloro-2-chloromethyl-5-iodo-pyrimidine with simpler analogs like 2,4-dichloro-5-iodopyrimidine or 4-chloro-5-iodo-2-methylpyrimidine introduces severe synthetic bottlenecks. Using 2,4-dichloro-5-iodopyrimidine requires differentiating the C2 and C4 chlorides during SNAr, which typically results in poor regioselectivity and necessitates tedious chromatographic separation of isomers [1]. Conversely, utilizing 4-chloro-5-iodo-2-methylpyrimidine requires harsh radical halogenation (e.g., NBS/AIBN) to activate the C2-methyl group. This radical process is notoriously low-yielding, prone to over-halogenation (forming dihalomethyl impurities), and can cause competitive de-iodination at the C5 position [2]. Procuring the pre-functionalized C2-chloromethyl compound bypasses these low-yield steps, ensuring higher throughput and reproducibility in scale-up campaigns.

Regioselective C2-Alkylation Efficiency

The pre-installed chloromethyl group enables direct, mild SN2 substitution with nucleophiles (e.g., amines, thiolates) without disrupting the halogen atoms on the pyrimidine ring. Class-level reactivity profiles demonstrate that SN2 displacement at the C2-chloromethyl site proceeds with >95% regioselectivity and typical yields exceeding 85% at room temperature. In contrast, attempting a C2-substitution on the baseline comparator 2,4-dichloro-5-iodopyrimidine via SNAr often yields a mixed C2/C4 substitution ratio (frequently around 70:30), requiring extensive purification and reducing the effective yield of the desired C2-adduct to <50% [1].

Evidence DimensionRegioselectivity and Yield of C2-Functionalization
Target Compound Data>95% regioselectivity, >85% yield (via mild SN2)
Comparator Or Baseline2,4-Dichloro-5-iodopyrimidine: ~70:30 C2/C4 ratio, <50% isolated yield (via SNAr)
Quantified Difference>35% increase in isolated yield and elimination of isomer separation
ConditionsRoom temperature SN2 (target) vs. heated SNAr (comparator) with amine nucleophiles

Eliminates the need for complex chromatographic separation of regioisomers, drastically reducing solvent waste and processing time in library synthesis.

Avoidance of Harsh Radical Halogenation

For synthetic routes requiring a C2-methylamine or C2-methyl ether linkage, starting with 4-chloro-5-iodo-2-methylpyrimidine necessitates a radical bromination or chlorination step. This process is highly sensitive to scale and mixing, often plateauing at 40-60% yield due to the formation of di-halogenated impurities and competitive loss of the C5-iodine atom. By procuring 4-Chloro-2-chloromethyl-5-iodo-pyrimidine, chemists bypass this step entirely, achieving a 100% conversion equivalent for the reactive intermediate and avoiding the generation of complex, hard-to-remove radical byproducts [1].

Evidence DimensionYield of reactive halomethyl intermediate
Target Compound Data100% (Pre-installed, ready for use)
Comparator Or Baseline4-Chloro-5-iodo-2-methylpyrimidine: 40-60% yield after NBS/AIBN halogenation
Quantified Difference40-60% absolute yield improvement for the intermediate stage
ConditionsDirect use vs. radical halogenation (NBS/AIBN, refluxing CCl4 or PhCF3)

Bypassing radical halogenation ensures high batch-to-batch reproducibility and avoids the formation of di-halogenated impurities that complicate downstream API purification.

Chemoselective Palladium-Catalyzed Cross-Coupling

The presence of the C5-iodide provides a highly reactive site for oxidative addition, which is significantly faster than the activation of the C4-chloride. This allows for temperature-controlled, site-selective Suzuki or Sonogashira couplings at the C5 position (typically at 40-50 °C) while leaving the C4-chloride intact for subsequent functionalization. Comparators lacking the C5-iodide, such as 2-(chloromethyl)-4,5-dichloropyrimidine, require much higher temperatures (>80 °C) for cross-coupling, which degrades chemoselectivity and leads to mixtures of mono- and bis-coupled products [1].

Evidence DimensionTemperature required for selective C5 cross-coupling
Target Compound Data40-50 °C (high chemoselectivity for C5 over C4)
Comparator Or Baseline4,5-Dichloropyrimidine analogs: >80 °C (poor chemoselectivity)
Quantified Difference30-40 °C reduction in reaction temperature, preventing bis-coupling
ConditionsPd-catalyzed Suzuki-Miyaura coupling (e.g., Pd(PPh3)4, mild base)

Enables precise, sequential functionalization of the pyrimidine core without over-coupling, maximizing the yield of complex pharmaceutical intermediates.

High-Throughput Kinase Inhibitor Library Synthesis

The tri-orthogonal reactivity of this scaffold makes it a highly effective starting material for generating diverse pyrimidine-based kinase inhibitor libraries. By utilizing the C2-chloromethyl group for rapid SN2 diversification, followed by sequential cross-couplings at the C5-iodo and C4-chloro positions, medicinal chemists can systematically explore structure-activity relationships (SAR) without redesigning the synthetic route for each analog [1].

Scale-Up Manufacturing of Agrochemical Actives

In the development of novel pyrimidine fungicides and herbicides, avoiding low-yielding radical halogenation steps is critical for cost-effective scale-up. Procuring this pre-functionalized building block ensures high batch-to-batch reproducibility and minimizes the impurity profile, directly supporting a smoother transition from discovery to process chemistry [2].

Synthesis of Modified Nucleobases and Biomarkers

The highly reactive C5-iodide is perfectly suited for mild Sonogashira couplings, allowing for the attachment of alkyne-linked fluorophores or affinity tags. The orthogonal C4 and C2 sites can then be used to construct the remainder of the nucleobase analog, providing a streamlined route to diagnostic probes and oligonucleotide modifiers [1].

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Exact Mass

287.87180 g/mol

Monoisotopic Mass

287.87180 g/mol

Heavy Atom Count

10

Dates

Last modified: 01-05-2024

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